![molecular formula C4H3N3O3Si B1345665 Triisocyanato(methyl)silane CAS No. 5587-61-1](/img/structure/B1345665.png)
Triisocyanato(methyl)silane
Overview
Description
Triisocyanato(methyl)silane is a chemical compound with the CAS Number: 5587-61-1 and a molecular weight of 169.17 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Triisocyanato(methyl)silane has been investigated in several studies. For instance, one study explored the reaction of triisocyanato(methyl)silane with ammonia in diethyl ether, tetrahydrofuran, or pyridine . The product, isocyanato(methyl)silazane, was isolated as a white powder soluble in organic solvents after the removal of oligomers by reprecipitation .Molecular Structure Analysis
The linear formula of Triisocyanato(methyl)silane is C4H3N3O3Si . The InChI code is 1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 .Physical And Chemical Properties Analysis
Triisocyanato(methyl)silane is a liquid at 20 degrees Celsius . It should be stored under inert gas and in a well-ventilated place . It is sensitive to moisture .Scientific Research Applications
Radical-Based Reagent in Organic Chemistry
Triisocyanato(methyl)silane, also known as (TMS)3SiH, has been used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science . The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Radical Reductions
(TMS)3SiH has been successfully used in radical reductions . The mechanism of the reduction of a functional group by (TMS)3SiH involves the generation of (TMS)3Si radicals by some initiation process . In the propagation steps, the removal of the functional group in the organic substrate takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state .
Hydrosilylation
Hydrosilylation is another application of (TMS)3SiH . This process involves the addition of silicon-hydrogen bonds to unsaturated bonds, especially carbon-carbon double bonds .
Synthesis of Polysilazane
Triisocyanato(methyl)silane has been used in the synthesis of polysilazane . The reaction of triisocyanato(methyl)silane with ammonia in diethyl ether, tetrahydrofuran or pyridine was investigated . Isocyanato(methyl)silazane was isolated as a white powder soluble in organic solvents after removal of the oligomers by means of reprecipitation .
Safety And Hazards
Triisocyanato(methyl)silane is classified as a flammable liquid and vapor. It is toxic if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Protective equipment should be worn when handling this substance .
Relevant Papers Several papers have been published on Triisocyanato(methyl)silane. For instance, one paper discusses the synthesis of polysilazane from isocyanato(methyl)silane . Another paper investigates the syntheses and properties of sila-functional oligosiloxanes .
properties
IUPAC Name |
triisocyanato(methyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSZWHUOKADCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](N=C=O)(N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204464 | |
Record name | Silane, triisocyanotomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisocyanato(methyl)silane | |
CAS RN |
5587-61-1 | |
Record name | Silane, triisocyanotomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triisocyanotomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisocyanato(methyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of triisocyanato(methyl)silane in synthesizing isocyanatooligosiloxanes?
A1: Triisocyanato(methyl)silane serves as a crucial starting material in the synthesis of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane. The research paper describes how the hydrolysis of triisocyanato(methyl)silane, followed by distillation, leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane in good yield []. This disiloxane is a key intermediate in producing various alkoxy-substituted isocyanatodimethyldisiloxanes.
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